Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters This compound is characterized by the presence of a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanol.
Substitution: 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate or 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-Chloro-4-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with an amino group instead of a chloro group.
Ethyl 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a mercapto group instead of a chloro group.
Uniqueness
Ethyl 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a chloro-substituted aromatic ring and a hydroxypropanoate ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
IWUCXTUHLHUHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.